

Preclinical development and discovery of EB-Psma-617

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An In-depth Technical Guide on the Preclinical Development and Discovery of EB-PSMA-617

Introduction

Prostate-Specific Membrane Antigen (PSMA) has emerged as a critical biomarker for the diagnosis and treatment of prostate cancer due to its significant overexpression in primary and metastatic forms of the disease.[1][2] Radioligand therapy (RLT) using molecules that target PSMA, such as PSMA-617, has shown considerable promise.[3][4] EB-PSMA-617 is a second-generation PSMA-targeting radiopharmaceutical developed to enhance the therapeutic properties of its predecessor, PSMA-617.[5][6] It is a conjugate composed of three key parts: a PSMA-targeting ligand (PSMA-617), a truncated Evans Blue (EB) moiety, and a chelator (like DOTA) for a therapeutic radioisotope, typically Lutetium-177 (177Lu).[5][7] The primary innovation of EB-PSMA-617 is the inclusion of the EB fragment, which binds to serum albumin, thereby extending the agent's circulation half-life.[7][8] This prolonged circulation is hypothesized to increase the accumulation of the radiopharmaceutical at tumor sites, potentially leading to a higher absorbed radiation dose in cancer cells and improved therapeutic efficacy.[1][5]

Mechanism of Action

The therapeutic mechanism of ¹⁷⁷Lu-**EB-PSMA-617** is a multi-step process initiated by intravenous administration.



- Targeting and Binding: The PSMA-617 component of the molecule specifically targets and binds with high affinity to PSMA, a type II transmembrane protein that is highly expressed on the surface of prostate cancer cells.[2][5]
- Albumin-Binding and Circulation: Simultaneously, the Evans Blue moiety binds to circulating serum albumin. This reversible binding significantly increases the hydrodynamic size of the radioconjugate, preventing its rapid clearance by the kidneys and extending its plasma halflife.[5][7]
- Tumor Accumulation: The prolonged circulation time allows for greater accumulation of ¹⁷⁷Lu-EB-PSMA-617 at tumor sites through sustained delivery and binding to PSMA.[5]
- Internalization: Upon binding to PSMA, the entire complex is internalized into the cancer cell via endocytosis.[2][9]
- Radiotherapeutic Effect: Once internalized, the radioisotope ¹⁷⁷Lu decays, emitting beta particles with a maximum tissue penetration of about 2 mm.[2] This localized radiation induces DNA damage, including single and double-strand breaks, leading to cancer cell death.[2][10] The short path length of the beta particles minimizes damage to surrounding healthy tissues.

Data Presentation

Quantitative data from preclinical and early clinical studies are summarized below.

Table 1: Binding Affinity of PSMA Ligands

Data from Biolayer Interference analysis.



Compound	Target Protein	KD (M)	kon (1/Ms)	koff (1/s)	Reference
EB-PSMA- 617	Human PSMA	1.13E-08	1.13E+05	1.28E-03	[11]
Mouse PSMA	1.03E-08	1.05E+05	1.08E-03	[11]	
PSMA-617	Human PSMA	2.38E-09	2.37E+05	5.63E-04	[11]
Mouse PSMA	4.39E-09	1.63E+05	7.16E-04	[11]	

Table 2: In Vitro Cellular Uptake and Internalization

Comparative data for PSMA-targeting radioligands. Note: Specific data for **EB-PSMA-617** was not available in the provided search results; data for related compounds are presented for context.



Radioligand	Cell Line	Incubation Time	Total Uptake (% Applied Activity)	Internalized Fraction (% Applied Activity)	Reference
[¹⁶⁵ Er]Er- PSMA-617	LNCaP	4 h	23.3 ± 2.1% (per 5x10 ⁵ cells)	9.7 ± 1.0%	[12]
¹⁷⁷ Lu-PSMA- ALB-53	PC-3 PIP	4 h	~55-59%	~17-25%	[13]
¹⁷⁷ Lu-PSMA- ALB-56	PC-3 PIP	4 h	~55-59%	~17-25%	[13]
[⁸⁹ Zr]Zr- PSMA-617	LNCaP	Not Specified	Not Specified	12.66 ± 0.60% (per 10 ⁶ cells)	[14]
¹⁷⁷ Lu-PSMA- 617	LNCaP	Not Specified	Not Specified	16.17 ± 3.66% (per 10 ⁶ cells)	[14]

Table 3: Radiolabeling and Stability

Typical parameters for ¹⁷⁷Lu-labeling of PSMA-617 and its analogues.

Parameter	Value	Reference
Radiochemical Yield	>90%	[1]
Radiochemical Purity	>95%	[1]
Stability (in presence of L-ascorbic acid)	Stable for up to 72 hours	[15]
LogP Value ([¹⁶¹ Tb]Tb-PSMA-617)	-2.15 ± 0.31 (hydrophilic)	[15]

Table 4: Comparative Dosimetry in Humans (mSv/MBq)



Absorbed doses from a first-in-human study comparing ¹⁷⁷Lu-**EB-PSMA-617** and ¹⁷⁷Lu-PSMA-617.

Organ	¹⁷⁷ Lu-EB-PSMA-617	¹⁷⁷ Lu-PSMA-617	Reference
Red Bone Marrow	0.0547 ± 0.0062	0.0084 ± 0.0057	[1][16]
Kidneys	2.39 ± 0.69	0.39 ± 0.06	[1][16]

Table 5: Therapeutic Response in Humans

Comparison from a first-in-human study.

Parameter	¹⁷⁷ Lu-EB- PSMA-617 (Imaging Dose)	¹⁷⁷ Lu-PSMA- 617 (Imaging Dose)	P-value	Reference
Tumor Radioactivity Accumulation	~3.02-fold higher in bone metastases	Baseline	N/A	[1][8]
Change in ⁶⁸ Ga- PSMA-617 SUV	-32.43 ± 0.14%	+0.21 ± 0.37%	0.002	[1][8]

Experimental Protocols Radiolabeling of EB-PSMA-617 with Lutetium-177

This protocol is adapted from standard procedures for labeling PSMA-617.[1][3][17]

- Materials:
 - EB-PSMA-617 precursor
 - o [177Lu]LuCl₃ solution in 0.04 M HCl
 - Sodium acetate or ascorbic acid buffer (e.g., 0.5 M, pH 4.5-5.5)



- Sterile, pyrogen-free reaction vials
- Heating block or water bath set to 90-95°C
- C18 solid-phase extraction (SPE) cartridge for purification
- Ethanol and sterile saline for formulation
- Radio-TLC or Radio-HPLC system for quality control
- Procedure:
 - To a sterile reaction vial, add the reaction buffer (e.g., sodium acetate).
 - Add the EB-PSMA-617 precursor (typically in nmol amounts).
 - Add the required activity of [¹⁷⁷Lu]LuCl₃ to the vial.
 - Incubate the reaction mixture in a heating block at 90-95°C for 25-40 minutes.[15][17]
 - After incubation, allow the vial to cool to room temperature.
 - Purify the mixture using a C18 SPE cartridge. The [177Lu]Lu-EB-PSMA-617 is retained on the cartridge while unreacted 177Lu is washed away.
 - Elute the final product from the cartridge using an ethanol/water mixture.
 - \circ Formulate the product with sterile saline for injection and pass it through a 0.22 μ m sterile filter.
 - Quality Control: Determine the radiochemical purity using Radio-TLC or Radio-HPLC. A purity of >95% is required for clinical use.[1][18]

In Vitro Cell Binding and Internalization Assay

This protocol assesses the binding and uptake of the radioligand in cancer cells.[13][19]

Materials:



- PSMA-positive (e.g., LNCaP, PC-3 PIP) and PSMA-negative (e.g., PC-3 flu) human prostate cancer cell lines.
- Cell culture medium (e.g., RPMI-1640 with 10% FCS).
- [177Lu]Lu-**EB-PSMA-617**.
- Acid wash buffer (e.g., glycine buffer, pH 2.8) to separate surface-bound from internalized radioactivity.
- PBS (Phosphate-Buffered Saline).
- Gamma counter.

Procedure:

- Seed PSMA-positive and PSMA-negative cells in multi-well plates and allow them to adhere overnight.
- Incubate the cells with a known concentration of [177Lu]Lu-EB-PSMA-617 in cell culture medium for various time points (e.g., 1, 2, 4 hours) at 37°C.
- Total Cell-Associated Radioactivity: After incubation, remove the radioactive medium and wash the cells with cold PBS. Lyse the cells (e.g., with NaOH) and measure the radioactivity in a gamma counter.
- Internalization Assay: After the incubation and PBS wash steps, add a cold acid wash buffer for 5-10 minutes on ice to strip the surface-bound radioligand.
- Collect the acidic supernatant, which contains the surface-bound fraction.
- Lyse the remaining cells to release the internalized fraction.
- Measure the radioactivity of both the surface-bound and internalized fractions using a gamma counter.
- Express results as a percentage of the total applied activity.



In Vivo Biodistribution Study in Murine Models

This protocol determines the distribution, uptake, and clearance of the radiopharmaceutical in a living organism.[17][20]

Materials:

- Tumor-bearing animal model (e.g., nude mice with LNCaP xenografts).
- [177Lu]Lu-**EB-PSMA-617** formulated in sterile saline.
- Anesthesia (e.g., isoflurane).
- Dissection tools, scales for weighing tissues, and collection tubes.
- Gamma counter.

Procedure:

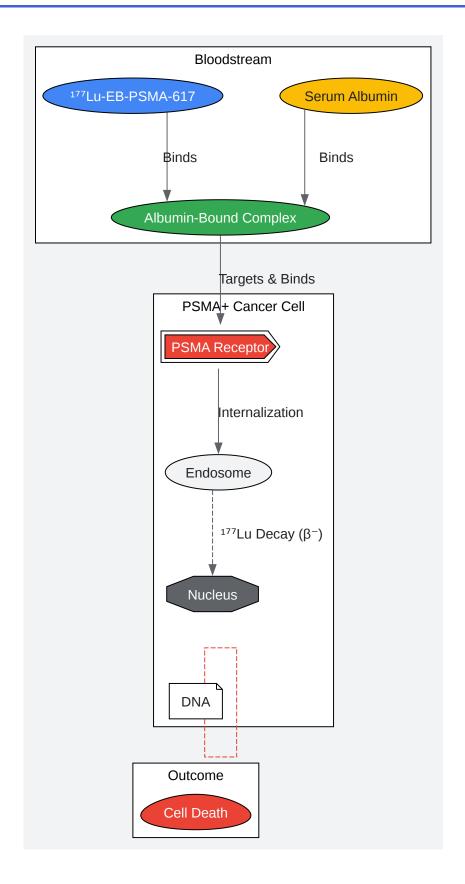
- Anesthetize the tumor-bearing mice.
- Administer a defined activity of [177Lu]Lu-EB-PSMA-617 (e.g., 2-5 MBq) intravenously via the tail vein.[3]
- At predefined time points post-injection (e.g., 1h, 4h, 24h, 48h), euthanize a cohort of animals.
- Collect blood via cardiac puncture.
- Dissect and collect key organs and tissues of interest (tumor, kidneys, liver, spleen, salivary glands, muscle, bone, etc.).
- Rinse tissues to remove excess blood, blot dry, and place them in pre-weighed tubes.
- Weigh the tubes with the tissue to determine the wet weight of each sample.
- Measure the radioactivity in each sample using a gamma counter, along with standards prepared from the injected dose.



 Calculate the uptake in each tissue and express it as a percentage of the injected activity per gram of tissue (%IA/g).

Mandatory Visualization

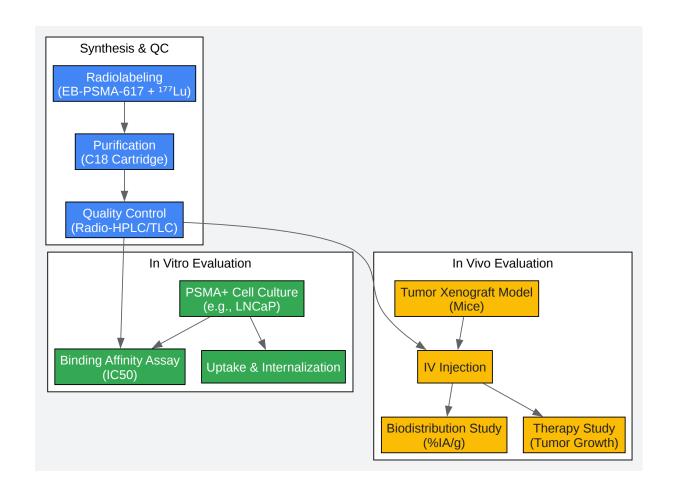




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Caption: Mechanism of Action of ¹⁷⁷Lu-**EB-PSMA-617**.

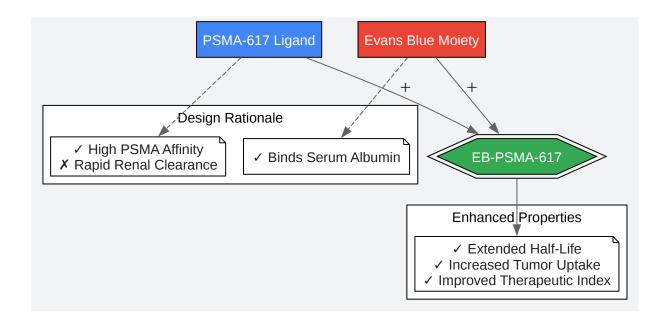




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Caption: Preclinical Experimental Workflow for EB-PSMA-617.





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Caption: Logical Relationship in the Design of EB-PSMA-617.

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